4-Fluoro-2-methoxy-5-methylaniline

描述

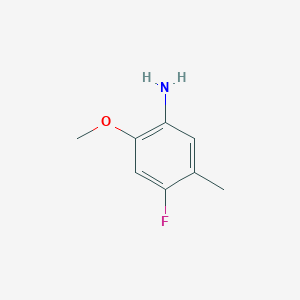

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-2-methoxy-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNELZNXETORJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594138 | |

| Record name | 4-Fluoro-2-methoxy-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314298-14-1 | |

| Record name | 4-Fluoro-2-methoxy-5-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314298-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methoxy-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluoro 2 Methoxy 5 Methylaniline

Classical and Established Synthetic Routes to Fluoro-Methoxy-Methylanilines

The traditional synthesis of 4-fluoro-2-methoxy-5-methylaniline often involves multi-step processes that begin with the nitration of a substituted benzene (B151609) ring, followed by reduction of the nitro group to an amine.

Nitration and Reduction Strategies for this compound Synthesis

A common route to this compound involves the nitration of a precursor molecule, followed by the reduction of the resulting nitro group. For instance, 4-fluoro-2-methoxyaniline (B49241) can be protected, then nitrated to introduce a nitro group at the 5-position, and finally deprotected and reduced to yield the target compound. google.com

A documented process for a related compound, 4-fluoro-2-methoxy-5-nitroaniline (B580436), starts with 2,4-difluoro-1-nitrobenzene. google.com This is reacted with a methoxide (B1231860) source to replace one of the fluorine atoms with a methoxy (B1213986) group, yielding 4-fluoro-2-methoxy-1-nitrobenzene. This intermediate is then reduced, for example using Raney Nickel and hydrogen gas, to produce 4-fluoro-2-methoxyaniline. google.com This aniline (B41778) is then acetylated to protect the amino group, followed by nitration to introduce the nitro group at the 5-position. The final step is the removal of the acetyl protecting group to give 4-fluoro-2-methoxy-5-nitroaniline. google.com The subsequent reduction of this nitro group would lead to this compound.

The nitration step is typically carried out using a mixture of nitric acid and sulfuric acid. google.comchemicalbook.com The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation with catalysts like Raney Ni. google.com

Electrophilic Aromatic Substitution Approaches Preceding Reduction

Electrophilic aromatic substitution is a fundamental process in the synthesis of substituted anilines. In the context of this compound, this can involve the introduction of the fluorine, methoxy, and nitro groups onto the aromatic ring through sequential substitution reactions. beilstein-journals.org

For example, starting with a suitable aniline derivative, electrophilic halogenation could introduce the fluorine atom. However, a more common strategy involves starting with a pre-fluorinated precursor. The methoxy group can be introduced via nucleophilic aromatic substitution, where a methoxide ion displaces a suitable leaving group, such as another halogen, on the aromatic ring. google.comebyu.edu.tr

The nitration step, as mentioned earlier, is a key electrophilic aromatic substitution reaction. The conditions for this reaction, such as the ratio of nitric acid to sulfuric acid and the reaction temperature, are critical for achieving high yields and minimizing the formation of impurities. researchgate.net

Modern and Sustainable Synthetic Pathways for this compound

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis. In the synthesis of this compound, catalytic methods can be employed for various transformations, including reduction and cross-coupling reactions.

For the reduction of the nitro group, while classical methods use stoichiometric reducing agents, catalytic hydrogenation offers a greener alternative. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are highly effective for this transformation, using hydrogen gas as the reductant and producing water as the only byproduct. google.com The use of such catalysts enhances the atom economy of the process. mdpi.com

Furthermore, catalytic methods can be explored for the introduction of the methyl group. For instance, a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, could potentially be used to form the C-N or C-C bonds, respectively, in a more direct and efficient manner.

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. ejcmpr.com In the synthesis of this compound, these principles can be applied in several ways:

Use of Safer Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or bio-based solvents. proquest.com For example, performing reactions in aqueous media can significantly reduce the environmental impact.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle. Catalytic reactions, as discussed above, are inherently more atom-economical than stoichiometric ones.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. The use of highly active catalysts can enable reactions to proceed under milder conditions. Microwave-assisted synthesis is another technique that can enhance reaction rates and reduce energy usage. mdpi.com

Renewable Feedstocks: While not yet widely implemented for this specific compound, future research could explore the use of renewable starting materials derived from biomass to further enhance the sustainability of the synthesis. mdpi.com

Optimization Strategies and Process Intensification in this compound Synthesis

To improve the economic viability and environmental performance of this compound synthesis, optimization of reaction conditions and process intensification are crucial.

One key area for optimization is the nitration step. researchgate.net A study on a similar nitration process demonstrated that by carefully controlling parameters such as temperature, the ratio of sulfuric acid to nitric acid, and the concentration of sulfuric acid, the yield could be significantly improved while minimizing the formation of impurities. researchgate.net

Process intensification involves developing innovative technologies to dramatically improve manufacturing processes. In the context of synthesizing intermediates like this compound, continuous flow chemistry offers significant advantages over traditional batch processing. google.combeilstein-journals.org

Continuous flow reactors provide enhanced heat and mass transfer, allowing for better control over reaction parameters and improved safety, especially for highly exothermic reactions like nitration. researchgate.net A study on the continuous flow nitration of a related compound showed a significant increase in product throughput and a reduction in wastewater emission compared to the batch process. researchgate.net This approach not only improves efficiency but also aligns with the principles of green chemistry by minimizing waste and enhancing process safety.

The table below summarizes the impact of key parameters on a continuous flow nitration process, illustrating the potential for optimization.

| Parameter | Effect on Reaction |

| Temperature | Influences reaction rate and selectivity. Higher temperatures can lead to increased byproduct formation. |

| Ratio of H₂SO₄ to HNO₃ | Affects the concentration of the nitronium ion, the active electrophile. |

| H₂SO₄ Concentration | Impacts the reaction rate and can influence the product distribution. |

| Flow Rate | Determines the residence time of the reactants in the reactor. |

| Residence Time | The duration the reactants spend in the reaction zone, affecting conversion. |

This table is a generalized representation based on findings for similar nitration reactions and illustrates the parameters that would be critical in optimizing the synthesis of this compound. researchgate.net

Reactor Design and Reaction Condition Optimization

The selection of an appropriate reactor and the fine-tuning of reaction conditions are paramount for the successful synthesis of this compound. The process typically involves a catalytic hydrogenation step, for which both traditional and modern reactor designs are applicable.

Reactor Technology:

Batch Reactors: For laboratory-scale and conventional industrial production, batch reactors are commonly employed. The initial steps of synthesizing the precursor, 4-fluoro-2-methoxy-5-nitroaniline, are often carried out in standard glass-lined or round-bottom flasks. chemicalbook.comgoogle.com For the high-pressure catalytic reduction of the nitro group, a specialized high-pressure reactor, such as an autoclave , is required. google.com This allows for the safe handling of flammable solvents like methanol (B129727) and pressurized hydrogen gas. A patent describes the use of an autoclave for the reduction of the related compound 4-fluoro-2-methoxy-1-nitrobenzene, where hydrogen gas is fed into the vessel to a pressure of 3.0 kg/cm ². google.com

Continuous Flow Reactors: Modern synthetic chemistry increasingly utilizes continuous flow reactors (or microreactors) to enhance safety, efficiency, and scalability. google.comresearchgate.net Although specific documentation for this compound synthesis in flow reactors is not prevalent, the principles are highly applicable. The synthesis of a similar intermediate, 4-methoxy-2-nitroaniline, has been successfully demonstrated in a continuous flow system, which avoids the issues of batch-to-batch variability and the hazards associated with accumulating large quantities of reactive intermediates. google.com Such systems offer superior heat and mass transfer, allowing for more precise control over reaction exotherms and residence times, which can lead to improved yield and purity. researchgate.net

Reaction Condition Optimization:

The reduction of 4-fluoro-2-methoxy-5-nitroaniline to this compound is the crucial conversion step. Optimization focuses on catalyst selection, solvent, temperature, and hydrogen pressure.

Catalyst: Raney Nickel (Raney Ni) is a well-documented and effective catalyst for this transformation. google.com It is typically used as a slurry in a solvent like methanol. The catalytic activity is high, allowing the reaction to proceed efficiently under relatively mild conditions. Alternative catalysts used for the reduction of aromatic nitro groups include palladium on carbon (Pd/C), which is also highly efficient. mdpi.com The search for more cost-effective and robust platinum-group-metal-free catalysts has led to investigations into systems based on cobalt or iron. researchgate.netmdpi.com

Solvent: Methanol is a common solvent for this hydrogenation process, as it effectively dissolves the starting material and is compatible with the catalyst and reaction conditions. google.com

Temperature and Pressure: The reduction can be carried out at a relatively low temperature, typically between 25-35°C. google.com This minimizes the formation of side products. The reaction is conducted under a positive pressure of hydrogen gas, with pressures around 3.0 kg/cm ² being reported as effective. google.com

The table below summarizes typical reaction conditions for the catalytic hydrogenation step in a batch reactor.

| Parameter | Condition | Reactor Type | Source |

| Catalyst | Raney Nickel (Raney Ni) | Autoclave | google.com |

| Solvent | Methanol | Autoclave | google.com |

| Temperature | 25-30°C | Autoclave | google.com |

| Pressure | 3.0 kg/cm ² Hydrogen | Autoclave | google.com |

| Atmosphere | Nitrogen (prior to H₂) | Autoclave | google.com |

Enhanced Purity and Yield Methodologies

Achieving high purity and yield is essential for the economic viability and downstream applicability of this compound. This is accomplished through a combination of optimizing the synthetic steps and implementing effective purification protocols.

Purity of Starting Materials:

The purity of the final product is heavily dependent on the quality of the precursor, 4-fluoro-2-methoxy-5-nitroaniline. The synthesis of this precursor involves multiple steps, including nitration and potential protection/deprotection sequences. google.com Purification of this intermediate is critical. Common methods include recrystallization or washing the crude product with solvents like petroleum ether to remove non-polar impurities, which has been shown to result in yields of around 74-87%. chemicalbook.comgoogle.com

Optimization of the Reduction Step:

The choice of reducing agent and catalyst directly impacts the selectivity and completeness of the nitro group reduction.

Catalytic Hydrogenation: This is the preferred industrial method. The use of highly active catalysts like Raney Ni or Pd/C ensures a clean conversion with minimal byproduct formation. google.commdpi.com The reaction goes to completion, and the catalyst can be easily removed by filtration, simplifying the workup procedure.

Alternative Reduction Methods: While catalytic hydrogenation is common, other methods for reducing aromatic nitro groups include the use of metal powders like iron in the presence of an acid (e.g., HCl), a classic method known as the Béchamp reduction. chemicalbook.com

Purification of the Final Product:

After the reduction reaction is complete, a series of workup and purification steps are employed to isolate the this compound in high purity.

Catalyst Removal: The solid catalyst (e.g., Raney Ni) is removed from the reaction mixture by filtration. google.com

Solvent Removal: The solvent (e.g., methanol) is typically removed under reduced pressure (distillation) to concentrate the product. chemicalbook.com

Extraction and Washing: The crude product can be dissolved in a suitable organic solvent, such as ethyl acetate, and washed with aqueous solutions to remove residual salts and other water-soluble impurities. A wash with a saturated sodium bicarbonate solution can neutralize any acidic residues and has been shown to improve purity, leading to yields as high as 93% for the precursor. chemicalbook.com

Crystallization/Drying: The final product is often isolated as a solid. Cooling the concentrated solution, sometimes with the addition of an anti-solvent like petroleum ether, can induce crystallization. chemicalbook.comgoogle.com The purified solid is then filtered and dried, often under vacuum at a moderately elevated temperature (e.g., 50-60°C), to remove any remaining volatile solvents. google.com

| Purification Step | Solvent/Reagent | Achieved Yield | Source |

| Washing and Filtration | Petroleum Ether | 73.55% | chemicalbook.com |

| Washing and Filtration | Petroleum Ether | 87.38% | google.com |

| Aqueous Wash | Saturated Sodium Bicarbonate | 93% | chemicalbook.com |

Mechanistic Investigations of 4 Fluoro 2 Methoxy 5 Methylaniline Reactivity

Electrophilic Aromatic Substitution Mechanisms in 4-Fluoro-2-methoxy-5-methylaniline

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The reaction proceeds via a two-step mechanism: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate of this reaction and the position of substitution are heavily influenced by the electronic and steric properties of the substituents already present on the aromatic ring. wikipedia.org

Regioselectivity and Steric/Electronic Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the interplay of the directing effects of its four substituents. Substituents are broadly classified as activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.org

Amino Group (-NH₂): The amino group is a powerful activating group and is strongly ortho-, para-directing. Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density to the ring through resonance, stabilizing the positive charge of the arenium ion intermediate. mnstate.edu

Methoxy (B1213986) Group (-OCH₃): The methoxy group is also an activating group and is ortho-, para-directing for the same reason as the amino group—the lone pairs on the oxygen atom can be delocalized into the ring.

Methyl Group (-CH₃): The methyl group is a weakly activating group and is ortho-, para-directing. It donates electron density primarily through an inductive effect.

Fluoro Group (-F): Halogens like fluorine are generally deactivating due to their strong inductive electron-withdrawing effect. However, they are ortho-, para-directing because their lone pair electrons can participate in resonance, partially offsetting the inductive effect and stabilizing the arenium ion when the electrophile adds to the ortho or para positions.

In this compound, the powerful activating and directing effects of the amino and methoxy groups are expected to dominate. The positions ortho and para to these groups are the most likely sites for electrophilic attack. However, steric hindrance from the existing substituents can also play a significant role in determining the final product distribution.

| Substituent | Electronic Effect | Directing Effect |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -CH₃ (Methyl) | Weakly Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

Kinetic Studies and Reaction Pathway Elucidation

While specific kinetic studies on this compound are not extensively documented in readily available literature, the general principles of electrophilic aromatic substitution kinetics apply. The rate-determining step is the formation of the arenium ion. masterorganicchemistry.com The stability of this intermediate directly correlates with the reaction rate. Activating groups, by donating electron density, stabilize the carbocation and thus increase the reaction rate. mnstate.edu

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into reaction pathways and the relative energies of intermediates and transition states. researchgate.net Such studies could elucidate the preferred sites of electrophilic attack on this compound by calculating the energies of the various possible arenium ion intermediates. The most stable intermediate would correspond to the major product.

Nucleophilic Reactivity and Transformations of the Amine Functional Group

The amine functional group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of nucleophilic substitution and addition reactions. The nucleophilicity of an amine is influenced by several factors, including its basicity and the steric environment around the nitrogen atom. masterorganicchemistry.com

The presence of electron-donating groups (methoxy and methyl) on the ring increases the electron density on the nitrogen, enhancing its nucleophilicity compared to unsubstituted aniline (B41778). Conversely, the electron-withdrawing fluorine atom can slightly diminish this effect. The general trend for amine nucleophilicity is that secondary amines are more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.com

Transition Metal-Catalyzed Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Aniline derivatives, including this compound, can serve as coupling partners in these reactions, typically after conversion to a more reactive species such as an aryl halide or triflate.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are among the most widely used. researchgate.net For instance, if this compound were to be brominated, the resulting aryl bromide could participate in a Suzuki coupling with a boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle for such reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The presence of the fluorine atom in this compound is noteworthy, as the incorporation of fluorine into organic molecules can significantly alter their properties. beilstein-journals.org Transition metal-catalyzed reactions provide a versatile means to introduce fluorinated fragments into larger molecules. beilstein-journals.org For example, a palladium-catalyzed process has been developed for the C-H fluorination of arenes using electrophilic fluorinating reagents. beilstein-journals.org

Derivatization and Functionalization Strategies for 4 Fluoro 2 Methoxy 5 Methylaniline

Synthesis of Substituted Amide and Carbamate (B1207046) Derivatives

The primary amine group of 4-fluoro-2-methoxy-5-methylaniline is readily acylated to form a wide array of amide derivatives. This transformation is typically achieved through reaction with acylating agents such as carboxylic acid anhydrides or acyl chlorides. For instance, reacting 4-fluoro-2-methoxyaniline (B49241) with acetic anhydride (B1165640) in acetic acid at elevated temperatures yields the corresponding N-acetylated product. google.com This method is a common strategy for protecting the amine group or for introducing specific acyl moieties to modulate the compound's properties. google.com

Amide bonds can also be formed by coupling the aniline (B41778) with carboxylic acids using various reagents that activate the carboxylic acid. These methods are prevalent in the synthesis of complex molecules. nih.gov

Carbamates, another important class of derivatives, are synthesized from the aniline and appropriate reagents like chloroformates or by reacting the amine with an alcohol in the presence of a carbonyl source. nih.gov These reactions provide access to compounds with applications in medicinal chemistry, where the carbamate linkage can serve as a stable bioisostere for other functional groups. nih.gov

Table 1: Synthesis of Amide and Carbamate Derivatives

| Starting Aniline | Reactant | Reagents/Conditions | Product Type |

|---|---|---|---|

| 4-Fluoro-2-methoxyaniline | Acetic Anhydride | Acetic Acid, 90°C | Amide |

| Primary/Secondary Amines | 1-Alkoxycarbonyl-3-nitro-1,2,4-triazole | Triethylamine (for aromatic amines) | Carbamate |

| Primary Amines | CO2, Alkyl Halide | Cesium Carbonate, TBAI, Anhydrous DMF | Carbamate |

| Organic Azides | Carbon Monoxide, Alcohols | PdCl2 (catalyst) | Carbamate |

Formation of Imine and Schiff Base Adducts

The reaction of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. iosrjournals.org This condensation reaction is typically catalyzed by acid or heat and involves the nucleophilic attack of the primary amine onto the carbonyl carbon, followed by the elimination of a water molecule. iosrjournals.orgjetir.org

Aromatic aldehydes with various substituents are commonly used to generate a diverse library of Schiff bases. mdpi.comnih.gov The stability of these imines is often enhanced by conjugation with the aromatic systems of both the aniline and the aldehyde precursors. mdpi.com These compounds are significant in coordination chemistry and as intermediates for synthesizing other organic molecules. iosrjournals.orgmdpi.com The formation of the azomethine group (-C=N-) is a key transformation, creating a new site of reactivity. nih.gov

Table 2: Formation of Imines (Schiff Bases)

| Amine Reactant | Carbonyl Reactant | Conditions | Product Type |

|---|---|---|---|

| Primary Amine | Aldehyde or Ketone | Acid or base catalysis, or heat | Imine (Schiff Base) |

| 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Substituted Benzaldehydes | High yield | Schiff Base |

| 1H-benzo[d]imidazol-2-yl)methenamine | 4-Fluorobenzaldehyde | Ethanol, stirring for 6h | Schiff Base |

| m-Nitrobenzaldehyde | p-Chloroaniline | Ethanol, reflux, glacial acetic acid (catalyst) | Imine (Schiff Base) |

Cyclization Reactions to Form Heterocyclic Ring Systems from this compound

The structure of this compound is a valuable scaffold for the synthesis of various heterocyclic ring systems. The amine group, often in concert with the adjacent aromatic ring positions, can participate in cyclization reactions to form fused ring structures like quinolines and pyrimidines. nih.gov

For example, a related compound, 4-fluoro-2-methoxy-5-nitroaniline (B580436), is a key intermediate in the synthesis of complex heterocyclic molecules. chemicalbook.com This nitroaniline can be prepared from the corresponding acetamide (B32628) through hydrolysis. google.comchemicalbook.com The resulting aniline derivative can then undergo cyclization with other reagents. One documented synthesis involves reacting 4-fluoro-2-methoxy-5-nitroaniline with 3-(2-chloropyrimidin-4-yl)-1-methylindole in the presence of p-toluenesulfonic acid to form a substituted pyrimidine (B1678525) derivative. This class of reaction highlights how the aniline can be elaborated into more complex, fused heterocyclic systems that are important in pharmaceutical research.

Table 3: Example of Heterocycle Synthesis

| Aniline Derivative | Reactant | Reagents/Conditions | Heterocyclic Product |

|---|---|---|---|

| 4-Fluoro-2-methoxy-5-nitroaniline | 3-(2-chloropyrimidin-4-yl)-1-methylindole | p-Toluenesulfonic acid, 2-pentanol, 80°C | N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine |

| Quinolinic Acid | Acetic Anhydride, Acetic Acid, then Urea | Heat | 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione |

Further Halogenation and Other Aromatic Functionalizations

Beyond reactions involving the amine group, the aromatic ring of this compound and its derivatives can undergo further functionalization. Electrophilic aromatic substitution reactions can introduce additional substituents onto the ring, guided by the directing effects of the existing groups (methoxy, methyl, fluoro, and amino/amido).

A key example is the nitration of the aromatic ring. The N-acetylated derivative of 4-fluoro-2-methoxyaniline can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the ring. chemicalbook.com This nitro group is a versatile functional group that can be subsequently reduced to an amine or used in other transformations, such as in the synthesis of Mereletinib. chemicalbook.com

Another important functionalization is sulfonation. The related compound 2-methoxy-5-methylaniline (B41322) can be sulfonated using sulfuric acid or a mixture of sulfuric acid and oleum (B3057394) at elevated temperatures to yield 2-methoxy-5-methylaniline-4-sulphonic acid. google.com Furthermore, late-stage functionalization techniques, such as C-H fluorination followed by nucleophilic aromatic substitution (SNAr), can be used to install a wide array of functionalities onto heteroaromatic rings under mild conditions. nih.gov

Table 4: Aromatic Ring Functionalization

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 4-Fluoro-2-methoxyaniline derivative | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 4-Fluoro-2-methoxy-5-nitroaniline derivative | Electrophilic Aromatic Substitution (Nitration) |

| 2-Methoxy-5-methylaniline | Sulfuric Acid or Sulfuric Acid/Oleum | 2-Methoxy-5-methylaniline-4-sulphonic acid | Electrophilic Aromatic Substitution (Sulfonation) |

| 2,4-Dichloro-5-bromopyrimidine | 2,6-Dimethyl-4-cyanophenol | - | Nucleophilic Aromatic Substitution |

Strategic Applications of 4 Fluoro 2 Methoxy 5 Methylaniline in Complex Organic Synthesis

Utilization as a Key Building Block in Heterocyclic Compound Synthesis

Substituted anilines are fundamental precursors for the synthesis of a vast array of nitrogen-containing heterocyclic compounds due to the nucleophilicity of the amino group and the reactivity of the aromatic ring.

Although no specific examples of the use of 4-Fluoro-2-methoxy-5-methylaniline in the synthesis of biologically relevant nitrogen-containing heterocycles were found in the reviewed literature, its structure suggests potential utility in constructing various heterocyclic cores. For instance, anilines are common starting materials for the synthesis of quinolines, indoles, and benzodiazepines, many of which exhibit significant biological activity. The fluorine and methoxy (B1213986) substituents on the aniline (B41778) ring can influence the reactivity and physicochemical properties of the resulting heterocyclic products, which is a key consideration in medicinal chemistry. drughunter.comyoutube.com

Role in Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govjocpr.comresearchgate.netresearchgate.net Anilines are frequently employed as one of the key components in various MCRs.

Detailed studies or specific examples of this compound participating in MCRs or cascade processes have not been reported in the surveyed literature. However, given its aniline functionality, it is conceivable that it could be utilized in well-known MCRs such as the Ugi or Biginelli reactions, or in cascade sequences initiated by the reaction of the amine. Such applications would offer an efficient route to complex molecules incorporating the 4-fluoro-2-methoxy-5-methylphenyl moiety.

Precursor in the Total Synthesis Research of Natural Products and Analogs

The search of scientific and patent literature did not yield any instances of this compound being used as a precursor in the total synthesis of natural products or their analogs. Its primary documented role is as an intermediate in the synthesis of synthetic pharmaceutical compounds like Mereletinib, where its precursor, 4-Fluoro-2-methoxy-5-nitroaniline (B580436), is a key starting material. chemicalbook.compharmaffiliates.com The development of synthetic routes to new natural product analogs could potentially involve this or structurally similar anilines to introduce specific substitution patterns for structure-activity relationship studies.

Role of 4 Fluoro 2 Methoxy 5 Methylaniline in Early Stage Drug Discovery Scaffolds Research

Design and Synthesis of Novel Bioactive Scaffolds Incorporating 4-Fluoro-2-methoxy-5-methylaniline Moieties

A thorough search of chemical and life science databases yields no specific examples of the design and synthesis of novel bioactive scaffolds that explicitly incorporate the this compound moiety as a key starting material or intermediate. While research exists on structurally related compounds, such as the synthesis of intermediates for drugs like Linzagolix which involves a "4-Fluoro-2-methoxy-5-nitrophenol" precursor, this is a distinct chemical entity. The direct synthetic utility of this compound in creating new classes of biologically active molecules is not a prominent feature of current medicinal chemistry literature.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in a Research Context

Similarly, there is a notable absence of published Structure-Activity Relationship (SAR) studies centered around derivatives of this compound. SAR studies are crucial in drug discovery for optimizing the potency and selectivity of lead compounds by systematically modifying their chemical structure. General principles of medicinal chemistry suggest that the fluoro, methoxy (B1213986), and methyl groups on the aniline (B41778) ring would influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby affecting its biological activity. However, specific and systematic investigations into these effects for derivatives of this compound have not been reported. The influence of these functional groups is well-documented for other classes of compounds, but direct extrapolation to this specific scaffold is not scientifically rigorous without dedicated studies.

Applications in Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target. The physicochemical properties of this compound would theoretically make it a candidate for inclusion in a fragment library. The presence of a fluorine atom is particularly advantageous for ¹⁹F-NMR screening, a sensitive technique for detecting fragment binding. However, a review of the literature on FBDD does not provide any specific instances or case studies where this compound has been successfully employed as a fragment to identify hits for a particular biological target. While general FBDD methodologies are well-established, the application of this specific compound remains undocumented.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 Methoxy 5 Methylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H, ¹³C, ¹⁹F, 2D-NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Fluoro-2-methoxy-5-methylaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional (2D) techniques like COSY and HSQC, allows for unambiguous assignment of all signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, the methyl group, and the amine protons. The aromatic region will display characteristic splitting patterns due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy and amino groups will shield the aromatic protons, shifting them to a higher field, while the fluorine atom will have a more complex effect depending on its position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbons bonded to the methoxy and methyl groups will appear in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring. Coupling to neighboring protons will result in a fine structure of the signal, providing further structural information.

2D-NMR Spectroscopy: Two-dimensional NMR techniques are crucial for establishing connectivity between atoms. Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling networks, helping to assign the aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

| Aromatic CH (ortho to NH₂) | 6.7 - 6.9 | 115 - 120 | - |

| Aromatic CH (ortho to F) | 6.8 - 7.1 | 110 - 115 (d, JCF ≈ 20-25 Hz) | - |

| Aromatic C-F | - | 155 - 160 (d, JCF ≈ 240-250 Hz) | -115 to -125 |

| Aromatic C-OCH₃ | - | 145 - 150 | - |

| Aromatic C-CH₃ | - | 125 - 130 | - |

| Aromatic C-NH₂ | - | 140 - 145 | - |

| OCH₃ | 3.8 - 4.0 | 55 - 60 | - |

| CH₃ | 2.1 - 2.3 | 15 - 20 | - |

| NH₂ | 3.5 - 4.5 (broad) | - | - |

Note: The predicted data is based on the analysis of structurally related compounds and general spectroscopic principles. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl/methoxy groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (1400-1600 cm⁻¹), C-O stretching of the methoxy group (around 1250 cm⁻¹), and the C-F stretching (1100-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretching (asymmetric) | 3400 - 3500 | Weak |

| N-H Stretching (symmetric) | 3300 - 3400 | Weak |

| Aromatic C-H Stretching | 3000 - 3100 | Strong |

| Aliphatic C-H Stretching | 2850 - 3000 | Strong |

| Aromatic C=C Stretching | 1580 - 1620, 1450 - 1520 | Strong |

| N-H Bending | 1550 - 1650 | Medium |

| C-O-C Asymmetric Stretching | 1230 - 1270 | Medium |

| C-F Stretching | 1100 - 1300 | Medium |

| C-N Stretching | 1250 - 1350 | Medium |

Note: The predicted frequencies are based on typical ranges for the respective functional groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways.

Precise Mass Measurement: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of this compound (C₈H₁₀FNO).

Fragmentation Pattern: Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, producing a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of a methyl radical from the methoxy group, loss of the methoxy group itself, or cleavage of the C-N bond. The presence of the fluorine atom will also influence the fragmentation, and its presence can be confirmed by the characteristic isotopic pattern.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

| [M]⁺ | C₈H₁₀FNO⁺ | 155.0746 | Molecular Ion |

| [M-CH₃]⁺ | C₇H₇FNO⁺ | 140.0512 | Loss of a methyl radical |

| [M-OCH₃]⁺ | C₇H₇FN⁺ | 124.0562 | Loss of a methoxy radical |

| [M-NH₂]⁺ | C₈H₈FO⁺ | 139.0559 | Loss of an amino radical |

Note: The calculated m/z values are based on the exact masses of the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Methoxy 5 Methylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For 4-Fluoro-2-methoxy-5-methylaniline, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its fundamental electronic structure and reactivity.

The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, is the starting point for most computational analyses. These calculations would likely reveal the non-planar nature of the amine group relative to the benzene (B151609) ring and the preferred orientations of the methoxy (B1213986) and methyl groups.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals also provides insight into the regions of the molecule most likely to participate in electron donation (HOMO) and acceptance (LUMO). For instance, in substituted anilines, the HOMO is typically localized on the benzene ring and the amino group, indicating these as primary sites for electrophilic attack.

Furthermore, DFT can be used to calculate various reactivity descriptors. The electrostatic potential surface, for example, visually represents the charge distribution and is invaluable for predicting sites of nucleophilic and electrophilic attack. Other calculated parameters like ionization potential, electron affinity, electronegativity, and chemical hardness provide quantitative measures of the molecule's reactivity. stenutz.eu

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | 1.40 Å |

| C-F | 1.36 Å | |

| C-O (methoxy) | 1.37 Å | |

| O-CH3 (methoxy) | 1.43 Å | |

| Bond Angle | C-C-N | 121.0° |

| C-C-F | 119.5° | |

| C-O-C | 118.0° | |

| Dihedral Angle | H-N-C-C | 30.0° |

Note: The values in this table are illustrative and represent typical results from DFT calculations on similar aromatic amines.

Molecular Dynamics (MD) Simulations of Conformational Landscapes and Intermolecular Interactions

While DFT calculations provide information on a static molecular structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal conformational dynamics and intermolecular interactions.

For this compound, MD simulations can explore its conformational landscape. The rotation of the methoxy and methyl groups, as well as the inversion of the amine pyramid, can be studied to identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its interactions with other molecules, such as solvent molecules or biological receptors.

MD simulations are also instrumental in studying intermolecular interactions. In a condensed phase (e.g., in a solvent or a crystal), the simulations can reveal the nature and strength of hydrogen bonding between the amine group and solvent molecules, as well as van der Waals interactions. These interactions are critical for understanding the molecule's solubility, crystal packing, and transport properties. Studies on aromatic amines have shown their tendency to form aggregates through self-assembly, a process that can be investigated using MD simulations. rsc.orgulisboa.pt

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical methods, particularly DFT, are extensively used to investigate the mechanisms of chemical reactions. For this compound, these methods can be applied to study various potential reactions, such as electrophilic aromatic substitution, oxidation, or N-acetylation.

By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy pathway from reactants to products. This involves locating the transition state, which is the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For example, in an electrophilic substitution reaction, calculations can determine the relative stability of the intermediate sigma complexes formed upon attack at different positions on the aromatic ring, thereby predicting the regioselectivity of the reaction. The influence of the fluorine, methoxy, and methyl substituents on the activation energies for different pathways can be systematically evaluated. nih.gov Such studies have been performed on other substituted anilines to understand their reactivity and reaction mechanisms. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and assign spectral features.

For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govgithub.io These predictions are based on calculating the magnetic shielding tensors for each nucleus. The accuracy of these predictions has significantly improved, making them a valuable aid in assigning complex NMR spectra, especially for molecules with crowded regions. The comparison of predicted and experimental NMR spectra can confirm the proposed structure and stereochemistry.

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic H (ortho to NH₂) | 6.85 | 6.82 |

| Aromatic H (ortho to F) | 7.10 | 7.08 |

| NH₂ | 3.50 | 3.45 |

| OCH₃ | 3.80 | 3.78 |

| CH₃ | 2.25 | 2.23 |

Note: The values in this table are for illustrative purposes to show the typical agreement between predicted and experimental data.

Biochemical Research Applications and Probing Biological Systems with 4 Fluoro 2 Methoxy 5 Methylaniline

Enzyme Interaction Studies Utilizing 4-Fluoro-2-methoxy-5-methylaniline and its Analogs

While specific enzyme interaction studies focusing solely on this compound are not extensively documented in publicly available research, the broader class of substituted anilines is crucial in the design of enzyme inhibitors. The aniline (B41778) moiety serves as a versatile anchor or pharmacophore that can be modified to achieve specific binding affinities and selectivities.

For instance, derivatives of analogous anilines have been instrumental in developing inhibitors for various kinases. The general structure of this compound provides a template that can be elaborated to target the ATP-binding site of kinases. The fluorine atom can enhance binding affinity through hydrogen bonding or by altering the electronic properties of the aromatic ring, while the methoxy (B1213986) and methyl groups can be optimized to fit into specific hydrophobic pockets within the enzyme's active site.

Research on other complex aniline derivatives, such as 4-anilinoquinazolines, has demonstrated their potential as inhibitors of receptor tyrosine kinases like EGFR and VEGFR. These studies highlight the importance of the substituted aniline core in achieving potent and selective enzyme inhibition. The design principles from such studies can be extrapolated to predict the potential of this compound as a scaffold for novel enzyme inhibitors.

Investigation of Metabolic Pathways and Biochemical Transformations Involving Analogous Structures

The metabolism of fluorinated anilines is a key area of investigation, as the introduction of fluorine can significantly alter the metabolic fate of a molecule. Studies on the biotransformation of various fluoroaniline (B8554772) derivatives have revealed several potential metabolic pathways. nih.gov

Microsomal NADPH-dependent dehalogenation is a common route, which can proceed through different mechanisms. nih.gov One pathway involves monooxygenation at the fluorinated position, leading to the release of a fluoride (B91410) ion and the formation of a reactive quinoneimine. nih.gov This quinoneimine can then be reduced to a hydroxyaniline derivative. nih.gov Another pathway involves the formation of a hydroxylated metabolite that can subsequently lose a fluoride ion upon exposure to oxygen. nih.gov The stability and reactivity of these intermediates are highly dependent on the substitution pattern on the aniline ring. nih.gov

The presence of a methoxy group, as in this compound, can also influence metabolism. O-demethylation is a common metabolic reaction catalyzed by cytochrome P450 enzymes, which would yield a phenolic metabolite. The interplay between dehalogenation and demethylation pathways would be a critical aspect to investigate for this specific compound. Understanding these metabolic transformations is crucial for the development of stable and effective biochemical probes and therapeutic agents.

Development of Biochemical Probes and Tracers for in vitro and ex vivo Research

Substituted anilines like this compound are valuable building blocks for the synthesis of biochemical probes. These probes are essential tools for studying biological processes in vitro and ex vivo. The aniline functional group can be readily modified to incorporate reporter groups such as fluorophores, biotin, or radioactive isotopes.

For example, the primary amine of this compound can be derivatized to create a handle for conjugation to other molecules or surfaces. This allows for its incorporation into larger molecular constructs designed to interact with specific biological targets. The fluorine atom can be useful for ¹⁹F NMR studies, providing a sensitive and specific signal for monitoring binding events or enzymatic activity.

Furthermore, fluorinated aromatic compounds are of significant interest in the development of PET (Positron Emission Tomography) imaging agents. While not directly reported for this compound, analogous structures are used as precursors for the synthesis of radiolabeled probes. The synthesis of a PET imaging ligand for the metabotropic glutamate (B1630785) receptor 2, for instance, involved a fluorinated methoxyphenyl derivative, highlighting the utility of this chemical motif in probe development. nih.gov

Applications in Chemical Biology Tool Development for Molecular Mechanism Elucidation

The development of chemical biology tools is essential for dissecting complex molecular mechanisms. Substituted anilines serve as core structures for creating a diverse range of chemical probes and modulators. nih.gov The strategic placement of functional groups on the aniline ring allows for the fine-tuning of a molecule's properties, including its cell permeability, target affinity, and metabolic stability. cresset-group.com

Derivatives of anilines have been used to synthesize libraries of small molecules for high-throughput screening to identify novel modulators of biological pathways. For example, the synthesis of proguanil (B194036) derivatives containing a trifluoromethoxy aniline has led to the discovery of potent anti-proliferative agents. mdpi.com These compounds were found to activate the AMPK pathway, leading to the inactivation of the mTOR signaling cascade, a key regulator of cell growth and proliferation. mdpi.com

The versatility of the aniline scaffold is also demonstrated in the synthesis of N-aryl-2,2′-diindoles, where fluoroarenes react with primary amines to generate complex heterocyclic structures. acs.org Such synthetic strategies enable the rapid generation of diverse molecular architectures for exploring new chemical space in the quest for novel biological activities. The insights gained from these studies can guide the rational design of new chemical tools based on the this compound framework to elucidate a wide range of molecular mechanisms.

Future Research Perspectives and Challenges in 4 Fluoro 2 Methoxy 5 Methylaniline Chemistry

Exploration of Emerging Synthetic Methodologies and Technologies

The synthesis of polysubstituted anilines like 4-Fluoro-2-methoxy-5-methylaniline is poised for significant evolution, driven by the need for more efficient, sustainable, and versatile chemical processes.

Future research will likely focus on the adoption of continuous flow chemistry . This technology offers enhanced control over reaction parameters, leading to higher yields, improved safety, and the potential for seamless scale-up from laboratory to industrial production. The development of bespoke flow reactors designed for the specific intermediates of this compound could streamline its synthesis, reducing waste and energy consumption.

Biocatalysis represents another promising frontier. The use of engineered enzymes to perform specific steps in the synthetic sequence could offer unparalleled selectivity, operating under mild, environmentally friendly conditions. Research into enzymes capable of regioselective amination or fluorination on aromatic rings could revolutionize the production of this and other similar anilines.

Furthermore, advancements in C-H bond functionalization are set to provide more direct and atom-economical routes to this compound and its derivatives. researchgate.net These methods bypass the need for pre-functionalized starting materials, allowing for the late-stage introduction of functional groups, which is highly desirable in medicinal chemistry for the rapid generation of compound libraries. nih.gov

| Technology | Potential Advantages in Synthesizing this compound | Key Research Challenges |

| Continuous Flow Chemistry | Improved reaction control, enhanced safety, scalability, reduced waste. | Reactor design optimization, catalyst stability under flow conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. |

| C-H Bond Functionalization | Atom economy, reduced synthetic steps, late-stage modification. researchgate.netnih.gov | Regioselectivity control, catalyst development, functional group tolerance. nih.gov |

Unveiling Novel Reaction Pathways and Reactivity Patterns

The unique electronic properties of this compound, imparted by its fluorine, methoxy (B1213986), and methyl substituents, make it a fascinating subject for the exploration of novel chemical reactions.

Photoredox and electrochemical catalysis are emerging as powerful tools for unlocking new reaction pathways. nih.gov These methods can generate highly reactive intermediates under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. Future studies could investigate the use of this compound in light- or electricity-driven coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

The exploration of its role in multicomponent reactions is another area ripe for investigation. rsc.org Designing one-pot procedures where this compound reacts with two or more other components to assemble complex molecular architectures would be a significant advance in synthetic efficiency.

Moreover, a deeper understanding of its reactivity through computational modeling will be crucial. nih.gov Density Functional Theory (DFT) and other computational methods can predict reaction outcomes, elucidate mechanisms, and guide the rational design of new reactions and catalysts, accelerating the pace of discovery.

| Reaction Type | Potential Applications with this compound | Future Research Focus |

| Photoredox/Electro-catalysis | Formation of novel C-C and C-X bonds, synthesis of complex heterocycles. | Development of specific catalysts, understanding reaction mechanisms. |

| Multicomponent Reactions | Rapid assembly of diverse compound libraries for drug discovery. rsc.org | Discovery of new reaction partners, optimization of reaction conditions. |

| Dual Catalysis | Access to previously unattainable molecular scaffolds. rsc.org | Catalyst compatibility, selective activation of different functional groups. |

Integration into Advanced Materials Science Research and Functional Molecules

The distinct substitution pattern of this compound makes it an attractive candidate for incorporation into advanced materials and functional molecules.

In the field of organic electronics , aniline (B41778) derivatives are known to be precursors for conducting polymers and organic semiconductors. The fluorine and methoxy groups can modulate the electronic properties, solubility, and solid-state packing of such materials. Future research could explore the synthesis of polymers and small molecules derived from this compound for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

The development of novel functional dyes and sensors is another promising direction. The aniline core can be chemically modified to create molecules that exhibit changes in their optical or electronic properties in response to specific analytes or environmental stimuli. The fluorine atom, in particular, can enhance photostability and influence the emission wavelength of fluorescent compounds.

Furthermore, its use in the synthesis of liquid crystals and other smart materials could be investigated. The rigid aromatic core combined with the potential for introducing flexible side chains provides a molecular template that could be adapted to create materials with tunable phase behavior and responsiveness.

| Material Class | Potential Role of this compound | Desired Properties for Research |

| Organic Electronics | Monomer for conducting polymers, building block for organic semiconductors. | High charge carrier mobility, tunable bandgap, good processability. |

| Functional Dyes & Sensors | Core scaffold for chromophores and fluorophores. | High quantum yield, sensitivity to specific analytes, photostability. |

| Liquid Crystals | Mesogenic core structure. | Broad mesophase range, fast switching times, high birefringence. |

Interdisciplinary Research Opportunities and Collaborative Initiatives

The full potential of this compound will be unlocked through collaborations that bridge traditional scientific disciplines.

Medicinal chemistry and chemical biology are key areas for future exploration. While this compound is a known intermediate in the synthesis of certain therapeutic agents, its derivatives could be systematically evaluated for a broader range of biological activities. chemicalbook.commdpi.comusbio.net Collaborative efforts between synthetic chemists and biologists will be essential to design, synthesize, and test new compound libraries based on this scaffold.

Partnerships with materials scientists and physicists will be crucial for translating the potential of this compound-derived molecules into functional devices. This includes characterizing their electronic and optical properties, understanding their behavior in thin films, and integrating them into complex material architectures.

The synergy between experimental and computational chemists will continue to be vital. nih.gov Theoretical studies can provide deep insights into the structure-property relationships of new molecules, guiding synthetic efforts toward the most promising targets and reducing the trial-and-error nature of materials discovery.

The increasing global emphasis on sustainable chemistry will also drive collaborative initiatives. intelmarketresearch.comresearchandmarkets.com Projects focused on developing greener synthetic routes and applications for this compound will require expertise from process chemists, environmental scientists, and chemical engineers.

| Interdisciplinary Field | Collaborative Goals | Expected Outcomes |

| Medicinal Chemistry | Design and synthesis of novel bioactive compounds. mdpi.com | Identification of new drug candidates, understanding of structure-activity relationships. |

| Materials Science | Development of new electronic and optical materials. | High-performance organic electronic devices, novel sensors. |

| Computational Chemistry | Rational design of molecules and prediction of properties. nih.gov | Accelerated discovery of new materials and reactions. |

| Sustainable Chemistry | Creation of greener synthetic processes and life cycles. intelmarketresearch.comresearchandmarkets.com | Reduced environmental impact, improved resource efficiency. |

常见问题

Basic Questions

Q. What are the key physicochemical properties of 4-Fluoro-2-methoxy-5-methylaniline, and how do they influence its handling in laboratory settings?

- Answer : The compound's molecular formula (C₈H₁₀FNO) and molecular weight (~155.17 g/mol) dictate solubility and reactivity. The fluorine substituent increases electronegativity, affecting hydrogen bonding and stability. Safety protocols include using well-ventilated areas, wearing protective gloves/eye gear, and avoiding dust inhalation due to potential toxicity . Storage should avoid light and moisture to prevent decomposition .

Q. What are common synthetic routes for this compound, and which analytical techniques validate its purity?

- Answer : A typical route involves methoxylation and fluorination of 5-methylaniline derivatives. For example, nucleophilic aromatic substitution using methoxide ions on fluorinated precursors. Purity is confirmed via HPLC (retention time comparison) and ¹H/¹³C NMR (peak integration for substituent identification). Mass spectrometry validates molecular weight .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation?

- Answer : Optimization includes:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during fluorination.

- Catalyst selection : Palladium-based catalysts improve regioselectivity in methoxylation steps.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the target compound from methylated or over-fluorinated byproducts .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Answer : Contradictions arise from overlapping NMR peaks or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves signal overlap by correlating ¹H-¹H and ¹H-¹³C couplings.

- DSC/TGA : Identifies polymorphic forms or hydration states affecting melting points.

- Cross-validation : Compare IR spectra (C-F stretch ~1250 cm⁻¹) with computational models (DFT) .

Q. How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

- Answer : The fluorine atom acts as an electron-withdrawing group, activating the aromatic ring for electrophilic substitution. In Suzuki-Miyaura couplings, the para-fluoro position directs palladium catalysts to the desired site, improving yield. However, steric hindrance from the methoxy group may require bulky ligands (e.g., SPhos) for efficient coupling .

Q. What role does this compound play in pharmacological intermediate synthesis?

- Answer : The compound serves as a precursor for fluorinated drug candidates. For example, it is used in synthesizing kinase inhibitors by introducing trifluoroacetyl groups at the amine position. Its stability under acidic conditions makes it suitable for multi-step reactions in medicinal chemistry workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。